6-Fluoroquinoline-2-carboxylic acid
Description
Historical Perspectives of the Quinoline (B57606) Scaffold in Drug Discovery
The journey of quinoline in drug discovery began with the isolation of quinine (B1679958) from cinchona bark, which was used to treat malaria. rsc.orgglobalresearchonline.net The synthetic quinoline derivative, chloroquine (B1663885), was later developed in the 1940s and became a crucial tool in combating the disease. globalresearchonline.netmdpi.com The versatility of the quinoline structure has since led to its incorporation into a variety of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. rsc.orgnih.gov
Evolution of Fluoroquinolone Antibiotics and Related Analogs
A significant leap in the development of quinoline-based drugs was the introduction of fluoroquinolones. The first-generation quinolone, nalidixic acid, discovered in 1962, had a limited spectrum of activity. mdpi.comoup.com The subsequent addition of a fluorine atom at the C-6 position of the quinoline ring, as seen in norfloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity. oup.comnih.govwikipedia.org This led to the development of successive generations of fluoroquinolones, such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin, each with improved properties. mdpi.comnumberanalytics.com These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comnumberanalytics.com
Significance of Halogenation (Fluorine) in Quinolone Chemistry
The introduction of a fluorine atom, a key feature of fluoroquinolones, has a profound impact on the molecule's properties. tandfonline.comnih.gov The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeation, and increase the binding affinity of the drug to its target protein. tandfonline.comnih.gov Specifically in fluoroquinolones, the fluorine at the C-6 position has been shown to improve the inhibition of DNA gyrase. tandfonline.comnih.gov
Overview of the Research Landscape for Quinoline Carboxylic Acids
Quinoline carboxylic acids are a pivotal class of compounds in medicinal chemistry. researchgate.netresearchgate.net The carboxylic acid group provides a handle for forming derivatives and can participate in crucial interactions with biological targets. nih.gov Research in this area is vibrant, with ongoing efforts to synthesize novel quinoline carboxylic acid derivatives and evaluate their potential as therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMNYOWYGXFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623162 | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86324-51-8 | |
| Record name | 6-Fluoro-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86324-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinoline-2-carboxylic acid | |
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Synthetic Methodologies for 6 Fluoroquinoline 2 Carboxylic Acid
Advanced Synthetic Routes and Strategies for Quinoline-2-carboxylic Acids
The construction of quinoline-2-carboxylic acids is achieved through both well-established classical reactions and modern, more efficient synthetic protocols. These strategies often involve the cyclization of aniline (B41778) derivatives with various carbonyl compounds. researchgate.netnih.govresearchgate.net
Classical and Contemporary Approaches to Quinoline (B57606) Ring Construction
The synthesis of the quinoline ring, a core component of 6-fluoroquinoline-2-carboxylic acid, has a rich history rooted in several named reactions. These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. nih.govnih.gov In response, contemporary approaches have emerged, focusing on milder conditions, improved efficiency, and greater substrate scope.
Classical Methods:
Several key named reactions have been instrumental in the synthesis of quinoline derivatives:
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govresearchgate.netiipseries.org
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. nih.govresearchgate.netiipseries.org
Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone. nih.goviipseries.org
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. nih.gov
Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or base. nih.govnih.gov
Pfitzinger Reaction: Isatin is reacted with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. nih.govui.ac.id
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. nih.gov
Contemporary Approaches:
Modern synthetic strategies often employ transition metal catalysis and innovative reaction conditions to overcome the limitations of classical methods. These include:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are pivotal for creating C-C bonds and functionalizing the quinoline ring with high regioselectivity. nih.gov
Rhodium-Catalyzed Cyclization: This strategy has been used for the regioselective synthesis of quinoline carboxylates from anilines and alkynyl esters. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for quinoline synthesis. ijbpas.comnih.gov
One-Pot Procedures: Combining multiple reaction steps into a single pot improves efficiency and reduces waste.
Chemoenzymatic Synthesis: The use of enzymes, such as aldolases, allows for the synthesis of quinaldic acids under mild conditions. researchgate.net
A comparison of classical and contemporary methods for quinoline synthesis is presented below:
| Feature | Classical Methods | Contemporary Methods |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) nih.gov | Generally milder mdpi.com |
| Yields | Can be low researchgate.net | Often higher |
| Reagents | Sometimes hazardous or used in stoichiometric amounts nih.gov | Often catalytic, more environmentally benign ijbpas.com |
| Reaction Time | Can be long nih.gov | Often shorter, especially with microwave assistance ijbpas.comnih.gov |
| Scope & Selectivity | Can have limitations in substrate scope and regioselectivity nih.gov | Broader substrate scope and higher selectivity nih.govmdpi.com |
Regioselective Fluorination Techniques in Quinoline Synthesis
The introduction of a fluorine atom at a specific position within the quinoline ring is crucial for modulating the compound's biological activity. numberanalytics.com Regioselective fluorination can be achieved through various strategies, including substrate control, reagent control, and catalyst control. numberanalytics.com
Substrate Control: The inherent electronic properties and steric hindrance of the quinoline precursor can direct the fluorination to a specific position. numberanalytics.com
Reagent Control: The choice of fluorinating agent is critical. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for electrophilic fluorination. researchgate.net
Catalyst Control: Catalysts can be employed to influence the regioselectivity of the fluorination reaction. numberanalytics.com For instance, gold-catalyzed hydrofluorination of alkynes using a DMPU/HF complex provides a regioselective route to fluoroalkenes. acs.org
A novel and environmentally friendly method for the regioselective synthesis of 2-chloroquinoline (B121035) derivatives involves the use of N-fluoroquinoliniums in a microreactor system. This approach offers improved productivity and shorter reaction times compared to conventional batch reactors. researchgate.net
Derivatization Strategies for Carboxylic Acid Functionality
The carboxylic acid group of this compound is a key site for further modification to create a diverse range of derivatives with potentially enhanced biological activities. ajchem-a.comresearchgate.net Common derivatization strategies include:
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst.
Amidation: Reaction with an amine leads to the formation of an amide. This is a common strategy in the synthesis of new drug candidates. researchgate.net
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride. The acid chloride can then be reacted with various nucleophiles. ajchem-a.com
Heterocycle Formation: The carboxylic acid group can be used as a starting point for the synthesis of various heterocyclic rings, such as oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com
Catalytic Systems in the Synthesis of Fluoroquinoline Carboxylic Acids
Catalysis plays a pivotal role in the modern synthesis of fluoroquinoline carboxylic acids, offering pathways that are more efficient, selective, and environmentally friendly than traditional stoichiometric methods. researchgate.netasianpubs.org
Homogeneous and Heterogeneous Catalysis in Quinoline Formation
Both homogeneous and heterogeneous catalysts are employed in the synthesis of the quinoline core.
Homogeneous Catalysis: These catalysts are in the same phase as the reactants. Examples include Lewis acids like indium(III) chloride and transition metal complexes such as those based on rhodium and palladium. mdpi.comnih.govresearchgate.net While often highly active and selective, their separation from the product can be challenging. acs.org
Heterogeneous Catalysis: These catalysts are in a different phase from the reactants, which simplifies their recovery and reuse. acs.org Examples include:
Zeolite-based catalysts: Used in the gas-phase synthesis of quinolines from anilines and alcohols. rsc.org
Polymer-supported sulphonic acids: These act as recyclable catalysts for quinoline synthesis under mild conditions. asianpubs.org
Nanocatalysts: Materials like zirconia sulfuric acid nanoparticles and giant-ball nanoporous isopolyoxomolybdates have shown high catalytic activity in the synthesis of fluoroquinolone derivatives. jmcs.org.mxscielo.org.mxresearchgate.net
Metal-free heterogeneous catalysts: Functionalized graphitic carbon nitride (g-C3N4) has been developed as a recyclable Brønsted acid catalyst for the Friedländer synthesis of quinolines. nih.gov
| Catalyst Type | Advantages | Disadvantages | Examples |
| Homogeneous | High activity and selectivity, mild reaction conditions. researchgate.net | Difficult to separate from product and reuse. acs.org | Rhodium complexes, Palladium catalysts, InCl3. nih.govmdpi.comnih.gov |
| Heterogeneous | Easy separation and recyclability, often more stable. acs.org | Can have lower activity than homogeneous counterparts, potential for leaching. researchgate.net | Zeolites, polymer-supported acids, nanocatalysts, g-C3N4. nih.govasianpubs.orgacs.orgrsc.org |
Green Chemistry Approaches and Sustainable Synthetic Methods
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.nettandfonline.comresearchgate.net These approaches focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. asianpubs.orgtandfonline.com
Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption. ijbpas.comtandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Recyclable Catalysts: Heterogeneous and polymer-supported catalysts are favored for their ease of recovery and reuse, reducing waste. nih.govasianpubs.orgacs.org
One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel to reduce solvent usage, purification steps, and waste generation.
Recent research has highlighted the use of water as a green solvent in the synthesis of quinoline derivatives, often in combination with microwave irradiation or recyclable catalysts. jmcs.org.mxscielo.org.mxtandfonline.com For example, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate has been used as a highly efficient and recyclable catalyst for the synthesis of fluoroquinolone derivatives in refluxing water. jmcs.org.mxscielo.org.mx
Optimization of Reaction Parameters and Yields in this compound Synthesis
The efficient synthesis of this compound is contingent upon the careful optimization of various reaction parameters. Researchers have focused on maximizing product yield by fine-tuning conditions such as temperature, reaction time, and the choice of catalysts and reagents. The synthesis of quinoline derivatives often involves cyclization reactions, where precise temperature control is critical. For instance, in related syntheses, cyclization steps are often conducted at elevated temperatures, sometimes between 80–100°C, to ensure the reaction proceeds to completion.
In syntheses involving precursors, the choice of reagents and their stoichiometry is paramount. The development of an efficient synthesis for a related compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, was achieved with a 78% yield. mdpi.com This process involved the deprotonation of dimethyl malonate with potassium tert-butylate, followed by reaction with an isothiocyanate and subsequent alkylation. mdpi.com The careful, stepwise addition of reagents and control of the reaction atmosphere and temperature were key to achieving this high yield. mdpi.com
Similarly, the synthesis of other quinolone cores has been significantly improved through methodical optimization. In one case, a near-quantitative conversion (92-95% isolated yield) for a key cyclization step was achieved by carefully selecting the acid used and refining the acid quench procedure. nih.gov This represented a substantial improvement over a previously reported 15% yield for the same transformation, highlighting the profound impact of reaction conditions on the outcome. nih.gov Hydrogenation reactions in the synthesis of similar chromane (B1220400) carboxylic acids also demonstrate the importance of parameter control, where using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure at a specific temperature range (75-80°C) resulted in a 90% yield. chemicalbook.com
The following table summarizes key parameters and their effects on the yield of quinoline carboxylic acid derivatives, based on findings from related syntheses.
| Parameter | Condition | Product | Observed Yield |
|---|---|---|---|
| Cyclization Conditions | Optimization of acid and quench procedure | Pyrido[1,2-c]pyrimidine core | >90% |
| Hydrogenation Catalyst/Temperature | Pd/C, Acetic Acid, 75-80°C, 15-20 kg H₂ pressure | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 90% |
| Cyclization Reagents | Potassium tert-butylate, Acetonitrile (B52724), Room Temperature | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | 78% |
Purification and Isolation Techniques for Research-Grade Material
Achieving research-grade purity for this compound necessitates effective purification and isolation protocols. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts, and residual solvents, which must be removed. Common techniques employed include recrystallization, precipitation, and chromatography.
Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial. For quinoline carboxylic acids and their derivatives, recrystallization from polar protic solvents like ethanol or ethanol/water mixtures is common. ajchem-a.com This process relies on the principle that the target compound has high solubility in the hot solvent but low solubility upon cooling, allowing it to crystallize out while impurities remain dissolved.
Acid-base chemistry is often exploited for purification. The carboxylic acid functional group allows the compound to be dissolved in an aqueous basic solution (e.g., aqueous sodium hydroxide), separating it from non-acidic impurities. chemicalbook.com After filtering out any insoluble materials, the aqueous layer can be acidified with a strong acid, such as hydrochloric acid (HCl). chemicalbook.commdpi.com This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration, washed with water to remove residual salts, and dried. chemicalbook.com
For more challenging separations or to achieve very high purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for the purification of polar compounds like carboxylic acids. teledyneisco.com In this method, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. teledyneisco.com This technique can effectively separate the target compound from closely related impurities, yielding material of high purity suitable for research applications. teledyneisco.comoup.com
The following table outlines common purification techniques for quinoline carboxylic acids.
| Technique | Description/Conditions | Typical Application |
|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent (e.g., ethanol, ethanol/water) and allowing it to cool, causing the pure compound to crystallize. ajchem-a.com | Primary purification of the solid product to remove major impurities. |
| Acid-Base Extraction/Precipitation | Dissolving the compound in aqueous base, filtering, and then re-precipitating the pure acid by adding strong acid (e.g., HCl). chemicalbook.com | Separating the acidic product from neutral or basic impurities. |
| Reversed-Phase Chromatography | Using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile with 0.1% TFA) to separate components based on polarity. teledyneisco.com | Final purification to achieve high-purity, research-grade material by removing structurally similar impurities. |
| Filtration and Washing | Passing the product through a filter and washing the collected solid with appropriate solvents (e.g., water, acetic acid, toluene) to remove soluble impurities. chemicalbook.com | Isolation and initial cleanup of a precipitated or crystallized solid. |
Reactivity and Derivative Formation
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the 2-position is a key site for chemical modification. It can undergo typical reactions of carboxylic acids, such as esterification and amidation, to produce a wide range of derivatives. scispace.com These reactions allow for the introduction of various functionalities to explore structure-activity relationships.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Reactivity of the Fluoroquinoline Core
The fluoroquinoline core itself can also participate in chemical reactions, although it is generally more stable. The fluorine atom influences the electron distribution in the aromatic system, affecting its reactivity towards electrophilic and nucleophilic substitution reactions.
Synthesis of Key Derivatives
The synthesis of derivatives of this compound is a major focus of research. For example, coupling the carboxylic acid with different amines or alcohols can generate libraries of compounds for biological screening. nih.gov These derivatives are being investigated for their potential as antibacterial and anticancer agents. nih.govsmolecule.com
Research Applications
In Medicinal Chemistry
The primary application of this compound is as a building block in medicinal chemistry. Its structural similarity to fluoroquinolone antibiotics makes it a valuable scaffold for the design of new antibacterial agents. Furthermore, derivatives of this compound are being investigated for their potential anticancer activity. mdpi.com
In Materials Science
While the primary focus of research on this compound is in the life sciences, quinoline (B57606) derivatives, in general, have applications in materials science, for instance, in the development of dyes and other industrial chemicals.
Spectroscopic and Advanced Analytical Techniques for Research Characterization
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint unique to its structure.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in 6-Fluoroquinoline-2-carboxylic acid. The analysis of its FTIR spectrum reveals characteristic absorption bands that confirm its molecular structure. The carboxylic acid group (–COOH) is particularly prominent, displaying a very broad O–H stretching vibration from approximately 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding.
The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org For this compound, its conjugation with the quinoline (B57606) ring system is expected to shift this absorption to a slightly lower frequency, likely around 1710 cm⁻¹. libretexts.org Another key feature is the C–F stretching vibration, which is expected to appear in the 1100 to 1000 cm⁻¹ region of the spectrum. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~ 2500–3300 | Carboxylic Acid (O-H) | Stretching, hydrogen-bonded |
| ~ 1710 | Carboxylic Acid (C=O) | Stretching, conjugated |
| ~ 1100–1000 | Fluoro Aromatic (C-F) | Stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For fluorinated aromatic compounds like this compound, Raman spectroscopy is highly effective for identifying the carbon-fluorine (C–F) bond. researchgate.net While the C–F stretch can be obscured in FTIR spectra, it often produces a distinct and characteristic signal in Raman spectra. researchgate.net Studies on similar fluoroquinolone compounds, such as Norfloxacin and Ciprofloxacin (B1669076), show that the C–F bond gives rise to a prominent peak assigned to a symmetric vibrational mode. researchgate.netresearchgate.net This signal is typically observed in the 700–800 cm⁻¹ range, a region with less interference compared to the corresponding region in FTIR. researchgate.net
Table 2: Key Raman Shift for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~ 700–800 | Fluoro Aromatic (C-F) | Symmetric Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and characterizing the precise electronic environment of atoms within a molecule.
In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group (–COOH) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 12 ppm, although its position can be influenced by solvent and concentration. libretexts.org The protons attached to the quinoline ring will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and multiplicities of these aromatic protons are dictated by their position relative to the nitrogen atom, the carboxylic acid group, and the fluorine atom. The fluorine atom at the C-6 position will induce splitting (H-F coupling) in the signals of nearby protons, providing further structural confirmation.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | ~ 12 | Singlet (broad) |
| Aromatic C-H | ~ 7.0–9.0 | Multiplets, Doublets |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbon of the carboxylic acid (–COOH) is characteristically found in the downfield region, between 165 and 185 ppm. libretexts.org The ten carbons of the fluoroquinoline core will appear in the aromatic region, with their exact chemical shifts influenced by the electronegative nitrogen and fluorine atoms. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling. The signal for the carbon directly bonded to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF). Carbons that are two (C-5, C-7), three (C-4a, C-8), and four bonds away will also exhibit splitting, albeit with progressively smaller coupling constants (²JCF, ³JCF, ⁴JCF), which is invaluable for definitive signal assignment. mdpi.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | ~ 165–185 |
| Aromatic Carbons | ~ 110–150 |
| Carbon bonded to Fluorine (C-6) | Varies (split into a doublet by ¹JCF) |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly specific and sensitive technique for characterizing fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the quinoline ring. Based on data from structurally similar compounds, such as methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate where the C⁶F signal appears at -137.06 ppm, a similar chemical shift is anticipated for this compound. mdpi.com This technique provides unambiguous confirmation of the presence and electronic nature of the fluorine substituent.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of this compound.
High-resolution mass spectrometry (HRMS) provides an exceptionally accurate measurement of the mass-to-charge ratio of the protonated molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₆FNO₂), the calculated exact mass is 191.03825660 Da. nih.gov HRMS analysis, often utilizing techniques like electrospray ionization (ESI), can confirm this mass with high precision, typically within a few parts per million (ppm). nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂ | nih.gov |
| Calculated Exact Mass | 191.03825660 Da | nih.gov |
| Ionization Technique | Electrospray Ionization (ESI) |
Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment the parent ion of this compound and analyze the resulting product ions. This process provides detailed information about the molecule's connectivity and helps to confirm its structure. By selecting the precursor ion corresponding to the protonated molecule, collision-induced dissociation (CID) can be used to generate a characteristic fragmentation pattern. The fragmentation of fluoroquinolones often involves the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages of the quinoline ring system. The resulting spectrum of fragment ions serves as a molecular fingerprint, enabling the confident identification and structural elucidation of the compound. nih.govnih.gov
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is employed to investigate the electronic properties of this compound. The quinoline ring system, being an aromatic and conjugated system, gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these absorption maxima (λmax) are sensitive to the electronic structure of the molecule, including the presence of substituents like the fluorine atom and the carboxylic acid group. These groups can influence the energy of the π → π* and n → π* electronic transitions within the chromophore. In a typical application, the purity of this compound can be monitored using high-performance liquid chromatography (HPLC) with UV detection, often at a wavelength of 254 nm.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. Obtaining single crystals of sufficient quality is a prerequisite for successful X-ray diffraction analysis. nih.govacs.org The resulting crystal structure would reveal the planarity of the quinoline ring, the conformation of the carboxylic acid group, and how the molecules pack together in the crystal lattice through interactions such as hydrogen bonding and π-stacking.
Mechanistic Investigations of Biological Activities of 6 Fluoroquinoline 2 Carboxylic Acid Analogs
Anti-Cancer and Antiproliferative Mechanisms
The success of quinolones in targeting bacterial topoisomerases has inspired research into their potential as anti-cancer agents, given the functional similarities between prokaryotic and eukaryotic topoisomerase enzymes. tandfonline.com Certain fluoroquinolone analogs have demonstrated significant antiproliferative activity against various human cancer cell lines by inducing cell death and targeting key cellular pathways. ualberta.catandfonline.com
Several studies have shown that fluoroquinolone derivatives can inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. nih.govnih.gov For example, certain novel ciprofloxacin (B1669076) derivatives were found to induce apoptosis in T-24 bladder cancer cells, an effect supported by a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. tandfonline.com Similarly, other analogs induced apoptosis in MCF-7 breast cancer cells, primarily through the intrinsic pathway, as indicated by an increased Bax/Bcl-2 ratio and activation of caspase-9. nih.gov
This induction of apoptosis is often accompanied by cell cycle arrest. tandfonline.com Analogs have been shown to arrest cancer cells in different phases of the cell cycle, such as the G1, S, or G2/M phases, preventing them from proceeding with cell division. tandfonline.comnih.gov For instance, one study found that derivatives arrested T-24 cancer cells in the S phase, while in PC-3 prostate cancer cells, they caused an arrest in the G1 phase. tandfonline.com This disruption of the cell cycle contributes directly to the reduction in cancer cell viability and proliferation. nih.gov
| Cell Line | Effect | Mechanism | Reference |
| T-24 (Bladder Cancer) | Apoptosis Induction, S Phase Arrest | Increased Caspase-3 levels | tandfonline.com |
| PC-3 (Prostate Cancer) | G1 Phase Arrest | Decrease in G2/M phase cells | tandfonline.com |
| MCF-7 (Breast Cancer) | Apoptosis Induction, G1/S Phase Arrest | Increased Bax/Bcl-2 ratio, Caspase-9 activation | nih.gov |
| ATL (T-Cell Leukemia) | Apoptosis Induction | Upregulation of p53 and p21, downregulation of Bcl-2α | nih.gov |
The primary anti-cancer mechanism for many quinolone-based compounds is the inhibition of human topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription in eukaryotic cells. ualberta.catandfonline.com By intercalating with DNA and inhibiting topoisomerase II, these compounds induce double-strand breaks, leading to G2 cell cycle arrest and apoptosis. ualberta.ca Some fluoroquinolone analogs have shown potent topoisomerase II inhibitory activity, in some cases exceeding that of established anti-cancer drugs like doxorubicin. tandfonline.com
Beyond topoisomerase II, these compounds can modulate other critical cellular pathways. Studies have demonstrated that treatment with certain quinoxaline (B1680401) derivatives, which share structural similarities, can upregulate the expression of tumor suppressor proteins like p53 and p21. nih.gov The p53 protein is a key regulator of the cell cycle and apoptosis, and its activation can halt cell proliferation or trigger cell death in response to DNA damage. The p21 protein, a downstream target of p53, is a potent cell cycle inhibitor. nih.gov Additionally, these compounds have been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2α and modulate signaling pathways like the transforming growth factor (TGF) pathway, further contributing to their anti-cancer effects. nih.gov
Anti-inflammatory Mechanisms
The anti-inflammatory potential of fluoroquinolone derivatives is an area of active research. Some studies suggest that these compounds may exert anti-inflammatory effects, which could complement their primary antimicrobial or antiviral activities. nih.govmdpi.com
Modulation of Inflammatory Mediators
The precise mechanisms by which 6-fluoroquinoline-2-carboxylic acid analogs modulate inflammatory mediators are still being elucidated. However, research into related fluoroquinolone compounds provides some insights. For instance, some quinolone derivatives have been observed to influence the production of cytokines, which are key signaling molecules in the inflammatory response. The structural characteristics of the quinolone core, including the fluorine substituent, are thought to play a role in these potential immunomodulatory and anti-inflammatory activities. mdpi.com
Antioxidant Mechanisms
The investigation into the antioxidant properties of quinoline (B57606) derivatives has revealed that certain structural features contribute to their ability to scavenge free radicals.
Some [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs have been synthesized and evaluated for their radical scavenging properties using the DPPH radical assay. semanticscholar.org Notably, compounds 9 and 20 in one study demonstrated strong antioxidant activity, with IC50 values of 1.25 and 1.75 μg/mL, respectively, which were more potent than the standard antioxidant, ascorbic acid (IC50 value of 4.5 μg/mL). semanticscholar.org This suggests that the quinoline nucleus can be a scaffold for developing potent antioxidants. semanticscholar.org Aromatic amino acids, known for their antioxidant activity, have also been coupled with quinolone rings to enhance their therapeutic potential. mdpi.com
Antiviral Mechanisms, including HIV-1 Integrase Inhibition
A significant area of research for this compound analogs is their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.govtandfonline.com This viral enzyme is crucial for the replication of HIV by inserting the viral DNA into the host cell's genome. tandfonline.com
Quinolone-3-carboxylic acids have been identified as a promising class of HIV-1 integrase inhibitors. tandfonline.com The mechanism of action involves the inhibition of the strand transfer step of the integration process. mdpi.com The 4-oxo-3-carboxylic acid moiety is a key pharmacophore that chelates with divalent metal ions in the active site of the integrase enzyme, which is essential for its catalytic activity. mdpi.com
Several studies have focused on synthesizing and evaluating novel quinolone derivatives for their anti-HIV-1 activity. For instance, a series of 5-fluoroquinolone-3-carboxylic acids showed potent antiviral activity against wild-type HIV, with the most active compound exhibiting an EC50 value of 0.032 μM. tandfonline.com Another study reported on 6-fluoro-4-quinolone-3-carboxylic acids that displayed moderate to good anti-HIV-1 integrase inhibitory activity. nih.gov
Furthermore, 6-desfluoroquinolone derivatives have been investigated as inhibitors of HIV-1 transcription. future-science.comnih.gov These compounds were found to suppress viral reactivation in latently infected cells by inhibiting HIV-1 transcription. nih.gov
Table 1: Anti-HIV-1 Activity of 5-Fluoroquinolone-3-carboxylic Acid Analogs
| Compound | R Group | EC₅₀ (μM) |
|---|---|---|
| 4a | propyl | 13.44 |
| 4b | i-propyl | - |
| 4c | cyclopropyl | - |
| 4d | i-butyl | - |
| 4e | - | 0.032 |
Data sourced from a study on 5-fluoroquinolone-3-carboxylic acids as potential HIV-1 integrase inhibitors. tandfonline.com The specific R groups for all compounds were not detailed in the abstract.
Other Investigated Biological Activities and their Mechanisms
Beyond their anti-inflammatory, antioxidant, and antiviral properties, analogs of this compound have been explored for other biological activities. The primary and most well-studied activity of the broader fluoroquinolone class is their antibacterial action.
The antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgwikipedia.orgwikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. wikipedia.org DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.org The fluorine atom at the C-6 position is a common feature in many clinically used fluoroquinolones and is known to enhance their antibacterial potency.
Table 2: Investigated Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action | Key Structural Features |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory mediators (e.g., cytokines) | Quinolone core, fluorine substituent |
| Antioxidant | Free radical scavenging | [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde structures |
| Antiviral (HIV-1) | Inhibition of HIV-1 integrase, inhibition of HIV-1 transcription | 4-oxo-3-carboxylic acid moiety, 6-desfluoroquinolone structure |
| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV | Fluoroquinolone core, C-6 fluorine atom |
Advanced Applications and Future Research Directions
Development of Novel Therapeutic Agents
The versatile structure of fluoroquinolones, including 6-fluoroquinoline-2-carboxylic acid, allows for strategic chemical modifications to enhance their therapeutic efficacy and expand their applications beyond antimicrobial agents.
Polypharmacology, an emerging paradigm in drug design, focuses on creating single chemical entities that can modulate multiple biological targets. This approach is particularly promising for treating complex multifactorial diseases and combating drug resistance. Fluoroquinolone hybrids, which combine the fluoroquinolone scaffold with other pharmacophores, are being designed to possess more than one mechanism of action, potentially leading to lower resistance development compared to traditional single-target drugs. nih.gov
One notable strategy involves the creation of hybrid molecules that link a fluoroquinolone, such as ciprofloxacin (B1669076), with an aminoglycoside like neomycin. nih.govacs.orgresearchgate.net These hybrids have demonstrated a balanced dual mode of action, inhibiting both bacterial protein synthesis (the target of aminoglycosides) and DNA gyrase/topoisomerase IV (the targets of fluoroquinolones). nih.govacs.org A series of ciprofloxacin-neomycin hybrids connected by a 1,2,3-triazole linker showed significant potency against both Gram-negative and Gram-positive bacteria, including resistant strains. nih.govacs.org The nature of the spacers in both the ciprofloxacin and neomycin components was found to greatly influence the antibacterial activity. nih.govacs.org
Another approach involves the synthesis of ciprofloxacin-sulfonamide hybrids. These molecules have shown improved antibacterial activity against both Staphylococcus aureus and Escherichia coli compared to ciprofloxacin alone. nih.gov Certain hybrids exhibited potent inhibitory activity against both DNA gyrase and topoisomerase IV. nih.gov Oxazolidinone-fluoroquinolone hybrids have also been synthesized and have shown potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA. mdpi.com
Table 1: Activity of Representative Polypharmacological Fluoroquinoline Hybrids
| Hybrid Compound | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| Ciprofloxacin-Neomycin Hybrid | E. coli, B. subtilis | Up to 32-fold more potent inhibitor of DNA gyrase and topoisomerase IV than ciprofloxacin. Delayed resistance formation. | nih.govacs.org |
| Ciprofloxacin-Sulfonamide Hybrid (3a) | S. aureus Newman | MIC = 0.324 µM (4.2-fold lower than ciprofloxacin). | nih.gov |
| Ciprofloxacin-Sulfonamide Hybrid (3b) | E. coli ATCC8739 | MIC = 0.013 µM (19.6-fold lower than ciprofloxacin). | nih.gov |
| Oxazolidinone-Fluoroquinolone Hybrid (OBP-4) | Gram-positive bacteria (including MRSA) | MICs ≤ 0.5 µg/mL; twice as active as a comparator hybrid in clinical trials. | mdpi.com |
Drug repurposing, or finding new uses for existing drugs, offers a cost-effective and accelerated pathway to new therapies. Quinoline (B57606) derivatives, originally developed for other indications, are being explored for new therapeutic applications.
A prominent example is clioquinol (B1669181), an 8-hydroxyquinoline (B1678124) derivative historically used as an antifungal and antiprotozoal agent. alzforum.org More recently, clioquinol has been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. alzforum.orgresearchgate.netnih.govnih.govsciencedaily.com The rationale for its use in Alzheimer's stems from its ability to chelate metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta peptides, a hallmark of the disease. alzforum.orgnih.gov In a pilot Phase 2 clinical trial, clioquinol showed a beneficial effect on cognitive function and plasma biomarkers in patients with moderate to severe Alzheimer's disease. alzforum.org Animal studies have also shown that clioquinol can reduce amyloid-beta plaque burden and reverse working memory impairments in a transgenic mouse model of Alzheimer's disease. nih.gov Some research even suggests that clioquinol might slow the aging process. sciencedaily.com
Other quinoline-based antimalarial drugs, such as chloroquine (B1663885) and hydroxychloroquine, have also been the subject of repurposing efforts, notably for the treatment of viral infections and inflammatory diseases. nih.govacs.org These compounds are known to be lysosomotropic, affecting the pH of cellular lysosomes, which can interfere with viral entry and replication. acs.org
Table 2: Examples of Repurposed Quinoline Derivatives
| Quinoline Derivative | Original Indication | Repurposed Application | Mechanism of Action in New Application | Reference |
|---|---|---|---|---|
| Clioquinol | Antifungal/Antiprotozoal | Alzheimer's Disease | Metal protein-attenuating compound; chelates copper and zinc, disrupting amyloid-beta aggregation. | alzforum.orgresearchgate.netnih.gov |
| Chloroquine/Hydroxychloroquine | Antimalarial | Antiviral (e.g., SARS-CoV-2), Anti-inflammatory | Lysosomotropic agent; alters endosomal pH, interfering with viral entry and replication. | nih.govacs.org |
Chemical Biology and Probe Development
The inherent fluorescence properties of the quinoline scaffold make it a valuable building block for the development of chemical probes for bio-imaging and sensing applications. nanobioletters.com These probes are powerful tools in chemical biology for visualizing and quantifying biological molecules and processes in living systems.
Quinoline-based fluorescent probes have been designed for the selective detection of various metal ions, which play crucial roles in biological systems. nanobioletters.comnih.govrsc.orgfrontiersin.orgresearchgate.net For instance, quinoline-containing compounds that are initially weakly fluorescent can form highly fluorescent complexes with metal ions like zinc (Zn²⁺) and copper (Cu²⁺). nanobioletters.comrsc.org This "turn-on" fluorescence response allows for the sensitive and selective detection of these ions in biological and environmental samples. nih.gov Probes based on the quinoline scaffold have been successfully used for fluorescence imaging in live cells, such as Hela cells, and even in whole organisms like zebrafish. nanobioletters.com The design of these probes often involves incorporating a metal-chelating moiety into the quinoline structure, which upon binding to the target ion, triggers a change in the photophysical properties of the molecule, leading to a detectable signal. nih.govrsc.org
Table 3: Quinoline-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Feature | Application | Reference |
|---|---|---|---|---|
| Quinolinyl-tetraphenylethene-based sensor | Zn²⁺ | Fluorescence turn-on at 607 nm upon binding. | Sensing of Zn²⁺ metal ions. | nanobioletters.com |
| Quinoline-based probe | Cu²⁺ | Colorimetric differentiation of cuprous and cupric ions; fluorescence enhancement. | Real-time monitoring of copper ions. | rsc.org |
| Rhodamine-based quinoline sensor | Fe³⁺ | High selectivity for Fe³⁺; suitable for two-photon excitation. | Bioimaging of iron ions. | researchgate.net |
Nanotechnology and Drug Delivery Systems for Fluoroquinoline Carboxylic Acids
Nanotechnology offers promising strategies to improve the delivery and efficacy of fluoroquinolone carboxylic acids. Encapsulating these drugs in nanocarriers can enhance their solubility, prolong their release, increase their concentration at the site of infection, and overcome bacterial resistance mechanisms. nih.govnih.gov
Lipid-based nanosized delivery systems, such as solid lipid nanoparticles (SLNs), have been explored for the delivery of fluoroquinolones. nih.gov These systems can improve the pharmacokinetic and pharmacodynamic properties of the drugs, leading to reduced toxicity, higher intracellular concentrations, and enhanced antimicrobial activity. nih.gov
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are also widely investigated for fluoroquinolone delivery. nih.govexlibrisgroup.comnih.govelsevierpure.com Ciprofloxacin-loaded PLGA nanoparticles have been shown to have a controlled and sustained release profile. exlibrisgroup.comnih.gov Coating these nanoparticles with chitosan, a cationic polymer, can further enhance their antibacterial effect due to the favorable electrostatic interaction with the negatively charged bacterial cell surface. nih.gov Clinical trials are even exploring the use of PLGA nanoparticles entrapping ciprofloxacin for treating endodontic infections. clinicaltrials.gov
Table 4: Nanocarriers for Fluoroquinoline Carboxylic Acid Delivery
| Nanocarrier System | Fluoroquinolone | Key Findings | Reference |
|---|---|---|---|
| PLGA Nanoparticles | Ciprofloxacin | Particle size ~190 nm; Encapsulation efficiency of 79%; Controlled release. | exlibrisgroup.com |
| Chitosan-coated PLGA Nanoparticles | Ciprofloxacin | Higher encapsulation efficiency and enhanced antibiofilm effect compared to uncoated nanoparticles. | nih.gov |
| PEG-PLGA Nanoparticles | Ciprofloxacin | Particle size ~120 nm; Encapsulation efficiency ~63%; Sustained release over 168 hours. | nih.govelsevierpure.com |
| Solid Lipid Nanoparticles (SLNs) | Various Fluoroquinolones | Improved water solubility, prolonged drug release, enhanced antimicrobial activity. | nih.gov |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The integration of computational and experimental methods has become a cornerstone of modern drug discovery and development, and the study of quinoline derivatives is no exception. nih.govfrontiersin.org In silico techniques, such as molecular docking and molecular dynamics simulations, are used to predict the binding of quinoline derivatives to their biological targets, assess their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and guide the synthesis of new compounds. nih.govfrontiersin.org
These computational predictions are then validated through in vitro and in vivo experimental studies. For example, a series of new quinoline derivatives were designed and synthesized based on molecular docking and ADMET assessment, and their antibacterial and antifungal activities were subsequently confirmed through in vitro screening. nih.gov Similarly, computational studies have been used to identify potential targets for quinoline-4-carboxylic acid analogues as antileishmanial agents, which can then be prioritized for experimental validation. frontiersin.org This synergistic approach accelerates the drug discovery process, reduces costs, and helps in the rational design of more effective and safer therapeutic agents. An innovative synthesis strategy has also been developed to transform inexpensive quinolines into complex 2D/3D fused frameworks, which could be used to create highly customizable drug candidates. globalhealthnewswire.com
Addressing Antimicrobial Resistance through Novel Fluoroquinoline Design
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibiotics that can overcome existing resistance mechanisms. bioworld.com Novel fluoroquinolone design is a key strategy in this endeavor. Research efforts are focused on modifying the fluoroquinolone scaffold to create compounds that are less susceptible to the primary mechanisms of resistance, which include target enzyme mutations (in DNA gyrase and topoisomerase IV) and overexpression of efflux pumps. nih.govnih.gov
One design strategy is to develop fluoroquinolones that have a more balanced activity against both DNA gyrase and topoisomerase IV. This can make it more difficult for bacteria to develop resistance through a single target mutation. Another approach is to design molecules that are poor substrates for bacterial efflux pumps, which are responsible for actively pumping antibiotics out of the bacterial cell. asm.orgoup.comasm.orgresearchgate.net For example, the efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) has been shown to prevent the evolution of high-level resistance to fluoroquinolones in Pseudomonas aeruginosa. asm.org
Researchers are also exploring novel fluoroquinolones with unique structural features. For instance, novel 3-thiazolyl quinolones have shown promising in vitro efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a low tendency to develop resistance. bioworld.com Other studies have focused on synthetic fluoroquinolones like WQ-3034 and WQ-3154, which have demonstrated potent inhibitory effects against quinolone-resistant Salmonella Typhimurium with mutations in DNA gyrase. asm.org
Table 5: Novel Fluoroquinolones to Combat Antimicrobial Resistance
| Novel Fluoroquinolone/Strategy | Resistant Pathogen/Mechanism | Key Activity Data | Reference |
|---|---|---|---|
| Novel 3-thiazolyl quinolone | MRSA, drug-resistant E. faecalis | MIC values ranging from 0.0047 to 0.3019 mM. | bioworld.com |
| WQ-3034 | Quinolone-resistant S. Typhimurium (GyrA S83F-D87N) | Estimated MIC of 4.732 µg/mL (compared to 145.278 µg/mL for ciprofloxacin). | asm.org |
| WQ-3154 | Quinolone-resistant S. Typhimurium (GyrA S83F-D87N) | Estimated MIC of 5.578 µg/mL. | asm.org |
| Efflux Pump Inhibitor (PAβN) + Fluoroquinolone | P. aeruginosa (efflux-mediated resistance) | Prevents the evolution of high-level resistance. | asm.org |
Potential for New Bioactive Compounds and Pharmaceuticals
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. rsc.org The strategic introduction of a fluorine atom and a carboxylic acid group, as seen in this compound, provides a versatile platform for the development of novel therapeutic agents. This compound serves as a valuable building block for creating more complex and potent bioactive molecules.
The inherent properties of the quinoline ring system, combined with the modifications present in this compound, make it a "privileged scaffold" in drug discovery. rsc.orgnih.gov The fluorine atom at the C-6 position, a common feature in fluoroquinolone antibiotics, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. wikipedia.org The carboxylic acid at the C-2 position offers a reactive handle for various chemical transformations, allowing for the synthesis of a diverse library of derivatives, such as amides, esters, and hydrazones. nih.govnih.gov
Recent research has highlighted the potential of quinoline-based compounds in oncology. They have shown promise as kinase inhibitors, which are critical for treating various cancers by disrupting the signaling pathways that drive tumor growth. nih.gov For instance, derivatives of fluoroquinolones are being investigated as topoisomerase II inhibitors, a class of anticancer agents. nih.govnih.gov Ciprofloxacin, a well-known fluoroquinolone antibiotic, has itself demonstrated anti-proliferative activity against human cancer cell lines and is considered a unique scaffold for developing new anticancer drugs. nih.gov The structural similarities between bacterial DNA gyrase and human topoisomerase enzymes provide a basis for this dual application.
Furthermore, the quinoline core is central to the development of drugs for a range of other diseases. This includes anti-inflammatory, antimicrobial, and anti-HIV agents. rsc.org The ongoing challenge of drug resistance in bacteria necessitates the development of new antibiotics, and quinoline derivatives continue to be a focus of this research. rsc.orgnih.gov An innovative synthesis strategy has recently been developed to transform simple quinolines into complex 2D/3D fused frameworks, which could lead to highly customizable drug candidates with significant medical potential. sciencedaily.com
The future of drug development involving this compound and related structures is promising. The ability to functionalize this scaffold allows medicinal chemists to fine-tune the pharmacological profiles of new compounds. rsc.orgsciencedaily.com This could lead to the discovery of drugs with improved efficacy, better selectivity, and reduced side effects. The exploration of hybrid molecules, where the quinoline moiety is combined with other pharmacophores like phenothiazines or 1,2,3-triazoles, represents another exciting avenue for creating multifunctional drugs to treat complex diseases. mdpi.com
Table of Potential Bioactive Derivatives and their Studied Activities:
| Derivative Class | Potential Therapeutic Area | Rationale | Key Research Findings |
| Amides and Peptide Conjugates | Oncology, Infectious Diseases | The carboxylic acid group can be readily converted to amides, allowing for the attachment of various amines or amino acids. This can improve cell permeability and target engagement. | Used as a building block for synthesizing peptide conjugates and enzyme inhibitors. |
| Hydrazone Derivatives | Oncology, Infectious Diseases | Hydrazones derived from the carboxylic acid have shown significant biological activity, including cytotoxic and apoptotic effects on cancer cell lines. | Ciprofloxacin hydrazone derivatives have shown cytotoxic effects on various cancer cell lines through Topo II inhibition. nih.gov |
| Fused Heterocyclic Systems | Oncology, CNS Disorders | Creating fused ring systems with the quinoline core can lead to novel three-dimensional structures with unique biological properties. | An innovative synthesis strategy allows for the creation of 2D/3D fused frameworks from quinoline derivatives, enabling highly customizable drug candidates. sciencedaily.com |
| Kinase Inhibitors | Oncology | The quinoline scaffold is a key component of many approved and investigational kinase inhibitors. | Quinoline derivatives show significant inhibitory activity across a broad spectrum of kinases, disrupting tumor growth signals. nih.gov |
Q & A
Basic: What are the established synthetic routes for 6-fluoroquinoline-2-carboxylic acid, and what mechanistic considerations influence yield optimization?
Methodological Answer:
Synthesis typically involves cyclization or halogenation strategies. For example, fluorinated quinolines are often synthesized via Gould-Jacobs cyclization, where aniline derivatives react with β-ketoesters under acidic conditions. Fluorine introduction may occur pre- or post-cyclization, with the latter requiring careful control of fluorinating agents (e.g., Selectfluor®) to avoid side reactions. Yield optimization hinges on:
- Temperature control (e.g., 80–100°C for cyclization) .
- Protecting group strategy for the carboxylic acid moiety to prevent undesired side reactions during fluorination .
- Purification methods , such as recrystallization from ethanol/water mixtures, to achieve ≥95% purity .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR is critical for confirming fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass confirmation (calculated for CHFNO: 191.04 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity, with mobile phases like acetonitrile/0.1% formic acid .
Advanced: How do substituent electronic effects at the 6-position influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine at C6 increases the electrophilicity of adjacent positions, enhancing Suzuki-Miyaura coupling efficiency at C2 or C4. Key considerations:
- Catalyst selection : Pd(PPh) outperforms Pd(OAc) in aryl boronic acid couplings due to fluorine’s destabilization of intermediates .
- Solvent effects : DMF/HO mixtures improve solubility of the carboxylic acid group during coupling .
- Contradictions : Some studies report reduced yields when electron-deficient aryl partners compete with the fluorine’s inductive effects, necessitating stoichiometric adjustments .
Advanced: What computational modeling approaches are validated for predicting the acid dissociation constant (pKa) of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict pKa values by analyzing charge distribution at the carboxylic group. The fluorine’s -I effect lowers the pKa (~2.5–3.0) compared to non-fluorinated analogs .
- Experimental Validation : Potentiometric titration in aqueous ethanol (25°C) confirms computational results, with deviations <0.2 pH units .
Advanced: How can structural analogs (e.g., 6-nitroquinoline-2-carbaldehyde) guide SAR studies for antimicrobial activity?
Methodological Answer:
- Bioisosteric Replacement : Replacing the carboxylic acid with a nitro group (as in 6-nitroquinoline-2-carbaldehyde) reduces hydrophilicity, enhancing membrane permeability in Gram-negative bacteria .
- Contradictions : While fluorine improves metabolic stability, nitro groups may introduce toxicity, requiring careful balance in lead optimization .
- Assay Design : Microdilution assays (MIC) in Mueller-Hinton broth, with comparative IC values against E. coli and S. aureus, validate target engagement .
Key Contradictions in Literature
- Fluorine vs. Chlorine Reactivity : While chlorinated analogs (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) show higher electrophilicity, fluorine’s smaller size improves steric compatibility in enzyme active sites .
- Biological Activity : Some studies report potent inhibition of Mycobacterium tuberculosis, while others note limited bioavailability due to carboxylic acid ionization at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
